molecular formula C12H15ClN2OS B7585446 N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide

Cat. No. B7585446
M. Wt: 270.78 g/mol
InChI Key: OOPGFRTXCUUNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide, also known as CMPD101, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of PDE4 and JNK. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a critical role in several cellular processes, including inflammation. Inhibition of PDE4 by N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide leads to an increase in cAMP levels, which in turn leads to a decrease in inflammation. JNK is a protein kinase that plays a critical role in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of JNK by N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can inhibit the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a critical role in the regulation of inflammation. In cancer cells, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its potency varies depending on the cell line and experimental conditions used.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy in vivo. Furthermore, the development of more potent and selective inhibitors of PDE4 and JNK could lead to the development of new therapies for various diseases.

Synthesis Methods

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylsulfanyl aniline with pyrrolidine-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and yields N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide as a white solid with a purity of over 95%.

Scientific Research Applications

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and c-Jun N-terminal kinase (JNK). Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been shown to have antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-17-11-5-4-8(7-9(11)13)15-12(16)10-3-2-6-14-10/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPGFRTXCUUNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2CCCN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.